molecular formula C14H11ClFNO2 B5569716 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime

5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime

Cat. No. B5569716
M. Wt: 279.69 g/mol
InChI Key: KEKBECBIDVNXRO-CAOOACKPSA-N
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Description

Synthesis Analysis

The synthesis of 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime involves multiple steps, typically starting with benzaldehyde derivatives. An example of a similar synthesis involves the use of N-bromoalkoxy and phenylazo benzaldehydes and their oximes, characterized by spectroscopic methods like FT-IR, GC-MS, and NMR (Balachander & Manimekalai, 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime is often analyzed using computational methods. Geometry optimization and potential energy scan studies predict the favored conformations of these molecules. Molecular properties such as HOMO-LUMO and MEP surfaces are derived from optimized structures (Balachander & Manimekalai, 2017).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include C-H methylation and fluorination, as seen in the Pd-catalyzed reactions of benzaldehydes using transient directing groups (Chen & Sorensen, 2018). These reactions demonstrate the reactivity of the benzaldehyde group under catalytic conditions.

Scientific Research Applications

Interaction with Metal Compounds

One area of research involving benzaldehyde oximes, including derivatives like 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime, focuses on their interaction with metal compounds. For instance, the reaction between RuBr3·xH2O and benzaldehyde oxime in aqueous 6 M HBr has been explored, leading to the formation of mixed-valence ruthenium(III)-ruthenium(II) compounds (Kukushkin et al., 1997).

Synthesis and Spectral Analysis

Another research application is the synthesis and spectral analysis of derivatives of benzaldehyde oximes. A study by Balachander and Manimekalai (2017) involved synthesizing and characterizing 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes, which were analyzed using various spectroscopic methods (Balachander & Manimekalai, 2017).

Structural Characterization and Substituent Effects

Research has also been conducted on the structural characterization of copper(II) complexes with benzaldehyde ortho-oxime ligands. Dong et al. (2012) studied two new Cu(II) complexes with benzaldehyde oxime ligands, analyzing their structures and discussing substituent effects (Dong et al., 2012).

Radiosynthesis and Biodistribution

In the field of radiology, benzaldehyde oximes like 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime have potential applications. A study on the radiosynthesis and biodistribution of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups, including benzaldehyde oximes, was conducted by Glaser et al. (2008) (Glaser et al., 2008).

Anticancer and Antiviral Effects

Benzaldehyde oximes have been explored for their anticancer and antiviral effects. Wnuk et al. (1997) studied the inhibition of S-adenosyl-L-homocysteine hydrolase with 5'-carboxaldehydes and oximes synthesized from adenosine and sugar-modified analogues, showing potential in cancer and viral therapies (Wnuk et al., 1997).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde provides information on its safety and hazards . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. In case of accidental release, personal protective equipment should be used, and all sources of ignition should be removed .

properties

IUPAC Name

(NE)-N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c15-12-5-6-14(11(7-12)8-17-18)19-9-10-3-1-2-4-13(10)16/h1-8,18H,9H2/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKBECBIDVNXRO-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)/C=N/O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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